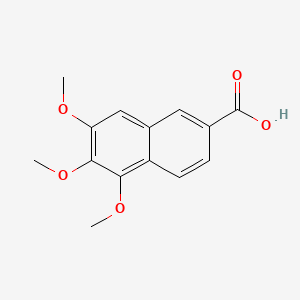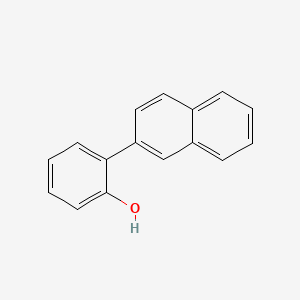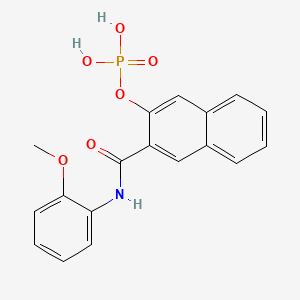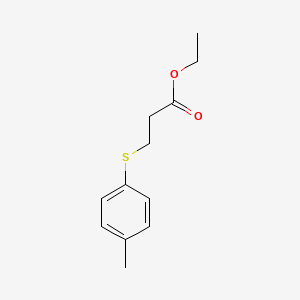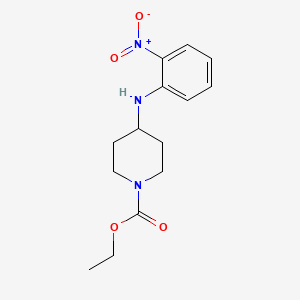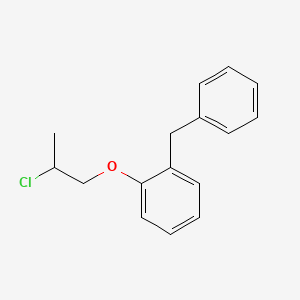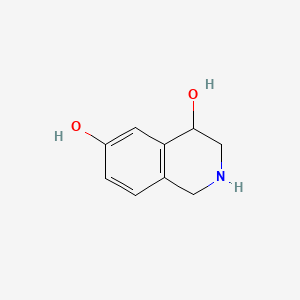
Diethyl (4-cyanophenyl)phosphonate
Übersicht
Beschreibung
Diethyl (4-cyanophenyl)phosphonate (DCPP) is a chemical compound that has gained significant attention in scientific research in recent years. It is a phosphonate ester that is used as a precursor in the synthesis of various organic compounds. DCPP is known for its potential as a versatile building block in the synthesis of biologically active molecules.
Wissenschaftliche Forschungsanwendungen
Diethyl (4-cyanophenyl)phosphonate has been used in various scientific research applications. It has been used as a precursor for the synthesis of various organic compounds, including biologically active molecules. Diethyl (4-cyanophenyl)phosphonate has also been used in the synthesis of phosphonate-based inhibitors of enzymes involved in cancer progression. Additionally, Diethyl (4-cyanophenyl)phosphonate has been used in the synthesis of phosphonate-based fluorescent probes for the detection of enzymes in live cells.
Wirkmechanismus
The mechanism of action of Diethyl (4-cyanophenyl)phosphonate is not well understood. However, it is believed that Diethyl (4-cyanophenyl)phosphonate may act as a phosphonate ester that can inhibit enzymes involved in cancer progression. Diethyl (4-cyanophenyl)phosphonate may also function as a fluorescent probe that can detect enzymes in live cells.
Biochemische Und Physiologische Effekte
Diethyl (4-cyanophenyl)phosphonate has not been extensively studied for its biochemical and physiological effects. However, it is believed that Diethyl (4-cyanophenyl)phosphonate may have a low toxicity profile and may not have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl (4-cyanophenyl)phosphonate has several advantages for lab experiments. It is a cost-effective method for synthesizing various organic compounds, including biologically active molecules. Additionally, Diethyl (4-cyanophenyl)phosphonate has a high yield, making it an efficient method for synthesizing large quantities of compounds. However, Diethyl (4-cyanophenyl)phosphonate has some limitations. It can be challenging to handle due to its high reactivity and toxicity. Additionally, Diethyl (4-cyanophenyl)phosphonate may not be suitable for all types of experiments due to its potential adverse effects on human health.
Zukünftige Richtungen
Diethyl (4-cyanophenyl)phosphonate has several potential future directions in scientific research. It can be used as a building block for the synthesis of various biologically active molecules. Additionally, Diethyl (4-cyanophenyl)phosphonate can be used in the synthesis of phosphonate-based fluorescent probes for the detection of enzymes in live cells. Future research can focus on the development of new methods for synthesizing Diethyl (4-cyanophenyl)phosphonate and its derivatives. Additionally, future research can focus on the development of new applications for Diethyl (4-cyanophenyl)phosphonate in scientific research.
Conclusion:
In conclusion, Diethyl (4-cyanophenyl)phosphonate is a versatile building block that has gained significant attention in scientific research in recent years. It is a cost-effective method for synthesizing various organic compounds, including biologically active molecules. Additionally, Diethyl (4-cyanophenyl)phosphonate has potential applications in the synthesis of phosphonate-based fluorescent probes for the detection of enzymes in live cells. Future research can focus on the development of new methods for synthesizing Diethyl (4-cyanophenyl)phosphonate and its derivatives and the development of new applications for Diethyl (4-cyanophenyl)phosphonate in scientific research.
Eigenschaften
IUPAC Name |
4-diethoxyphosphorylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO3P/c1-3-14-16(13,15-4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBKKZGFMZJHJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)C#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394207 | |
| Record name | Diethyl (4-cyanophenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (4-cyanophenyl)phosphonate | |
CAS RN |
28255-72-3 | |
| Record name | Diethyl (4-cyanophenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1608674.png)
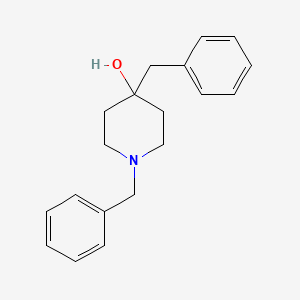

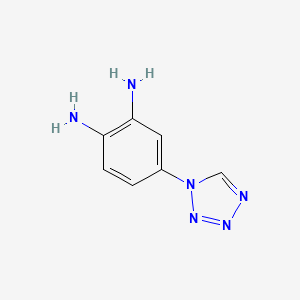
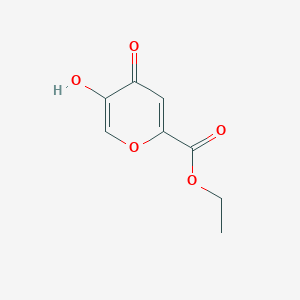
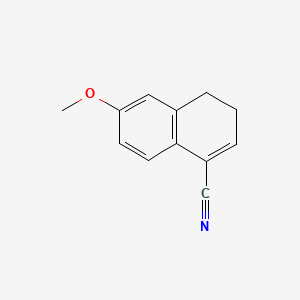
![1-[3-(Triethoxysilyl)propyl]-1H-imidazole](/img/structure/B1608684.png)
